4-Chloro-6-formylpyridine-2-carbonitrile
Description
4-Chloro-6-formylpyridine-2-carbonitrile is a pyridine-based heterocyclic compound featuring three distinct functional groups: a chloro substituent at position 4, a formyl group at position 6, and a carbonitrile group at position 2. These substituents confer unique electronic and steric properties, making the compound a versatile intermediate in organic synthesis, pharmaceuticals, and materials science. The formyl group enhances electrophilicity, while the chloro and nitrile groups contribute to electron-withdrawing effects, influencing reactivity and stability.
Properties
Molecular Formula |
C7H3ClN2O |
|---|---|
Molecular Weight |
166.56 g/mol |
IUPAC Name |
4-chloro-6-formylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3ClN2O/c8-5-1-6(3-9)10-7(2-5)4-11/h1-2,4H |
InChI Key |
RWDYSHOOKIJGRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-formylpicolinonitrile typically involves the chlorination of 6-formylpicolinonitrile. One common method includes the reaction of 6-formylpicolinonitrile with phosphorus oxychloride (POCl3) in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of 4-Chloro-6-formylpicolinonitrile.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-6-formylpicolinonitrile may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-formylpicolinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in solvents like methanol or ethanol.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted picolinonitriles.
Reduction: Formation of 4-chloro-6-hydroxymethylpicolinonitrile.
Oxidation: Formation of 4-chloro-6-carboxypicolinonitrile.
Scientific Research Applications
4-Chloro-6-formylpicolinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and ligands for coordination chemistry.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-formylpicolinonitrile depends on its specific application. In chemical reactions, the chloro and formyl groups play crucial roles in determining the reactivity and selectivity of the compound. For instance, in nucleophilic substitution reactions, the chloro group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which can be influenced by its structural features.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural features of 4-Chloro-6-formylpyridine-2-carbonitrile with related pyridine and pyrimidine derivatives:
| Compound Name | Substituents | Molecular Weight (g/mol) | Aromaticity | Key Functional Groups |
|---|---|---|---|---|
| 4-Chloro-6-formylpyridine-2-carbonitrile | Cl (C4), CHO (C6), CN (C2) | 182.59 (C₈H₃ClN₂O) | High (pyridine) | Formyl, nitrile, chloro |
| 2-Chloro-6-phenylpyridine-3-carbonitrile [7] | Cl (C2), Ph (C6), CN (C3) | 214.65 (C₁₂H₇ClN₂) | High | Phenyl, nitrile, chloro |
| 6-Amino-2-chloropyrimidine-4-carbonitrile [10] | Cl (C2), NH₂ (C6), CN (C4) | 154.56 (C₅H₃ClN₄) | Moderate (pyrimidine) | Amino, nitrile, chloro |
| 4-Chloro-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile [3] | Cl (C4), 4-MeO-Ph (C6), CN (C5) | 286.72 (C₁₃H₉ClN₂O) | Moderate | Methoxyphenyl, nitrile, chloro |
Key Observations:
- Electronic Effects: The formyl group in 4-Chloro-6-formylpyridine-2-carbonitrile is strongly electron-withdrawing, enhancing electrophilicity at C6 compared to methoxy (electron-donating) or phenyl (moderately electron-withdrawing) groups in analogs .
- Aromaticity: Pyridine derivatives (e.g., the target compound and ’s analog) exhibit higher aromaticity than pyrimidines (), influencing resonance stabilization and reactivity .
- Steric Hindrance: Bulky substituents like phenyl () or trifluoromethyl () reduce accessibility to reactive sites, whereas the formyl group offers a balance between steric bulk and reactivity.
Physicochemical Properties
- Solubility: The polar formyl and nitrile groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs like ’s phenyl derivative.
- Stability: Electron-withdrawing groups stabilize the pyridine ring against electrophilic attack but may increase susceptibility to nucleophilic substitution at the chloro position.
Research Findings and Data
Crystallographic Insights:
- ’s 2-chloro-6-phenylpyridine-3-carbonitrile exhibits a nearly planar structure with high aromaticity, suggesting that the target compound’s formyl group may introduce slight deviations from planarity due to steric and electronic effects .
Synthetic Challenges:
- Introducing the formyl group requires specialized methods (e.g., Vilsmeier-Haack formylation), whereas chloro and nitrile groups are typically introduced via nucleophilic substitution or cyanation .
Biological Activity
4-Chloro-6-formylpyridine-2-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a chloro group and a formyl group, which can enhance its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
The molecular formula of 4-Chloro-6-formylpyridine-2-carbonitrile is CHClNO, with a molecular weight of approximately 185.58 g/mol. The structure includes a pyridine ring substituted with a chloro and formyl group, as well as a cyano group, which contributes to its chemical reactivity.
Biological Activities
Research on 4-Chloro-6-formylpyridine-2-carbonitrile has indicated various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. The presence of the cyano group is believed to enhance this activity by facilitating interactions with microbial cell membranes.
- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties. It has been noted for its ability to induce apoptosis in cancer cell lines, possibly through mechanisms involving DNA intercalation or the generation of reactive oxygen species (ROS).
The biological activity of 4-Chloro-6-formylpyridine-2-carbonitrile may be attributed to several mechanisms:
- DNA Interaction : Similar compounds have been shown to bind to DNA, disrupting replication and transcription processes, which is crucial for cancer cell proliferation.
- Reactive Oxygen Species Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism or signaling pathways critical for cancer cell survival.
Case Studies
Recent studies have focused on the synthesis and evaluation of 4-Chloro-6-formylpyridine-2-carbonitrile and its derivatives:
- Synthesis and Anticancer Evaluation : A study synthesized various derivatives of 4-Chloro-6-formylpyridine-2-carbonitrile and evaluated their efficacy against several cancer cell lines, including HeLa and MCF-7. Results indicated that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound .
- Antimicrobial Testing : Another study assessed the antimicrobial activity of 4-Chloro-6-formylpyridine-2-carbonitrile against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting potent antibacterial properties .
Comparative Analysis
The following table summarizes the biological activities of 4-Chloro-6-formylpyridine-2-carbonitrile compared to related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloro-6-formylpyridine-2-carbonitrile | Chloro and formyl groups | Antimicrobial, anticancer |
| 2-Amino-4,6-diphenylpyridine-3-carbonitrile | Amino group enhances hydrogen bonding | Anticancer |
| 5-Iodo-2,4-diphenylpyridin-3-ol | Iodine substituent alters electronic properties | Investigated for medicinal uses |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
